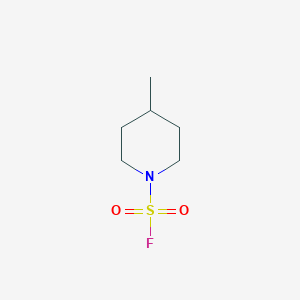

4-Methylpiperidine-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylpiperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H12FNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-1-sulfonyl fluoride typically involves the reaction of 4-methylpiperidine with sulfonyl fluoride reagents. One common method is the reaction of 4-methylpiperidine with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction requires a catalyst and is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidine-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-methylpiperidine and sulfonic acid derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

Chemical Biology Applications

Covalent Inhibition:

4-Methylpiperidine-1-sulfonyl fluoride acts as a covalent inhibitor, targeting specific amino acid residues in proteins, such as serine, lysine, and histidine. This selectivity enables researchers to study enzyme mechanisms and protein interactions effectively. For instance, sulfonyl fluorides have been shown to modify serine residues in proteases, providing insights into enzyme function and regulation .

Protein-Protein Interaction Probes:

The compound can also be utilized to probe protein-protein interactions (PPIs). By covalently modifying specific residues within protein complexes, researchers can elucidate the dynamics of these interactions. This application is crucial for understanding cellular signaling pathways and designing drugs that disrupt harmful PPIs in diseases such as cancer .

Medicinal Chemistry Applications

Drug Development:

this compound has been integrated into drug discovery pipelines as a building block for synthesizing novel therapeutic agents. Its ability to introduce sulfonyl fluoride groups into bioactive molecules enhances their pharmacological profiles by improving binding affinities and selectivity towards target proteins .

Examples of Drug Candidates:

Recent studies have highlighted the use of sulfonyl fluorides in creating inhibitors for various targets, including the Bcl-2 family proteins involved in apoptosis regulation. These inhibitors demonstrate promising cellular activity and specificity, which are essential for developing effective cancer therapies .

Synthetic Applications

Functionalization Reactions:

In synthetic organic chemistry, this compound serves as a reagent for functionalizing nucleophiles through electrophilic substitution reactions. This property makes it an excellent candidate for generating complex molecular architectures from simpler precursors .

Table 1: Summary of Applications

Case Studies

Case Study 1: Covalent Inhibitors Targeting Apoptosis Regulators

A recent study developed a series of covalent inhibitors using this compound targeting the anti-apoptotic Bcl-2 proteins. The results indicated that these inhibitors exhibited significant cellular affinity and induced apoptosis in resistant cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Probing Enzyme Active Sites

Another investigation utilized sulfonyl fluoride compounds to map active sites on various enzymes. By selectively modifying serine residues within these enzymes, researchers were able to identify critical regions responsible for catalytic activity. This approach not only aids in understanding enzyme mechanisms but also facilitates the design of more effective enzyme inhibitors .

Mechanism of Action

The mechanism of action of 4-Methylpiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction is often used to study the function of enzymes and to develop enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but contains a chloride group instead of fluoride.

Piperidine-1-sulfonyl fluoride: Lacks the methyl group at the 4-position.

4-Methylpiperidine-1-sulfonamide: Contains an amide group instead of fluoride

Uniqueness: 4-Methylpiperidine-1-sulfonyl fluoride is unique due to its specific reactivity and the presence of the sulfonyl fluoride group, which makes it a valuable reagent in organic synthesis and enzyme inhibition studies. Its ability to form stable covalent bonds with enzymes distinguishes it from other similar compounds .

Biological Activity

4-Methylpiperidine-1-sulfonyl fluoride (MPSF) is a sulfonyl fluoride compound known for its significant biological activity, particularly as a covalent inhibitor in chemical biology. This article reviews the biological mechanisms, applications, and research findings associated with MPSF, supported by data tables and case studies.

Molecular Structure and Characteristics

- Molecular Formula: C6H12FNO2S

- Molecular Weight: 179.23 g/mol

- IUPAC Name: this compound

MPSF acts primarily as a covalent inhibitor targeting serine hydrolases. The sulfonyl fluoride moiety reacts with nucleophilic residues in enzymes, leading to irreversible inhibition. This mechanism has been exploited in various biochemical studies to understand enzyme function and regulation.

Key Reactions

- Covalent Bond Formation: MPSF forms covalent bonds with serine residues in active sites of enzymes.

- Enzyme Inhibition: It inhibits various serine hydrolases, affecting metabolic pathways and signaling processes.

Biological Activity

MPSF has been studied for its effects on several biological targets:

Enzyme Inhibition

MPSF has shown potent inhibitory effects on serine hydrolases, including:

- Dihydrofolate Reductase (DHFR): MPSF inhibits DHFR through modification of the active site serine, impacting folate metabolism .

- Fatty Acid Amide Hydrolase (FAAH): Exhibits selective inhibition with an IC50 value in the low nanomolar range .

Table 1: Summary of Biological Activities of MPSF

| Target Enzyme | Inhibition Type | IC50 (nM) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase | Covalent | 5 | |

| Fatty Acid Amide Hydrolase | Covalent | 5 | |

| Serine Proteases | Covalent | Varies |

Case Study: Inhibition of Serine Hydrolases

In a study examining the reactivity of MPSF with serine hydrolases, it was found that:

- MPSF effectively modified the active site serines, leading to decreased enzymatic activity.

- The study utilized activity-based protein profiling to confirm the selectivity of MPSF for specific hydrolases .

Applications in Chemical Biology

MPSF's ability to irreversibly inhibit target enzymes makes it a valuable tool in chemical biology:

- Probe Development: Used in developing probes for studying enzyme functions.

- Therapeutic Potential: Investigated for potential therapeutic applications due to its selective inhibition properties.

Properties

Molecular Formula |

C6H12FNO2S |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

4-methylpiperidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C6H12FNO2S/c1-6-2-4-8(5-3-6)11(7,9)10/h6H,2-5H2,1H3 |

InChI Key |

OPUQOSBFYLLXHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.